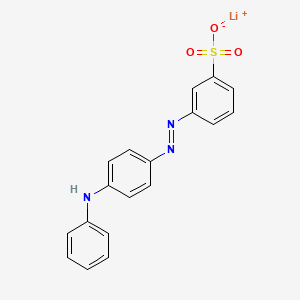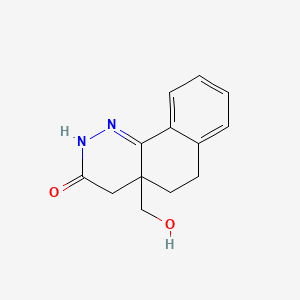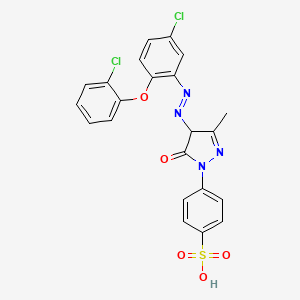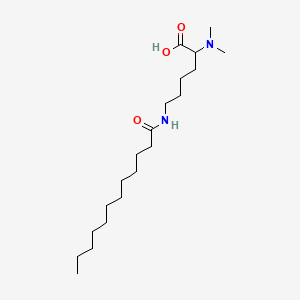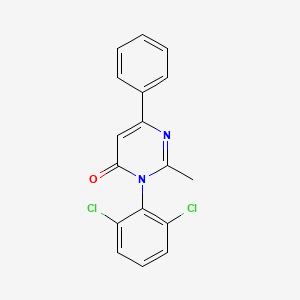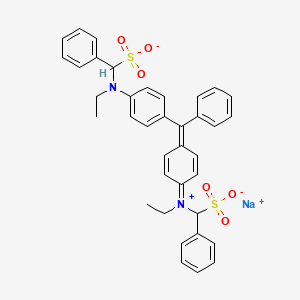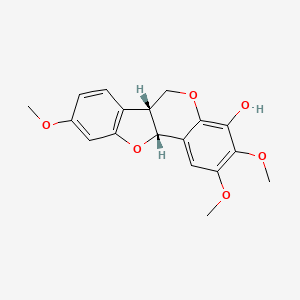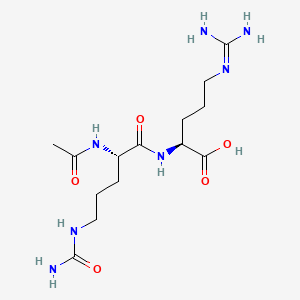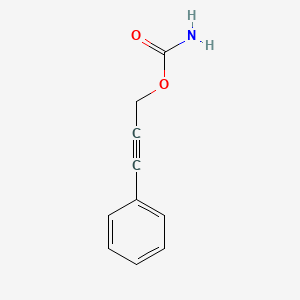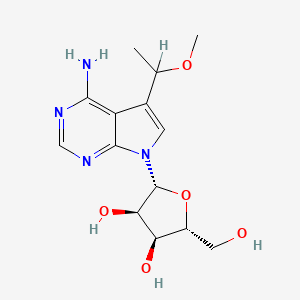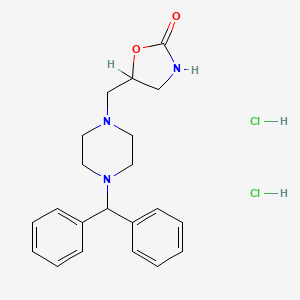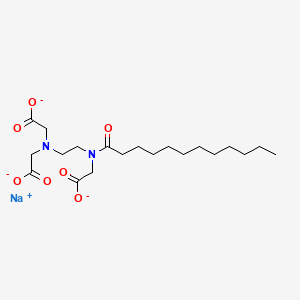
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt is a complex organic compound that belongs to the class of glycine derivatives. This compound is characterized by its unique structure, which includes a glycine backbone, a bis(carboxymethyl)amino group, and a long-chain fatty acid derivative. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt typically involves multiple steps:
Formation of the Glycine Derivative: The initial step involves the modification of glycine to introduce the bis(carboxymethyl)amino group. This can be achieved through a series of reactions involving carboxymethylation.
Attachment of the Fatty Acid Derivative: The next step involves the introduction of the 1-oxododecyl group. This is typically done through an esterification or amidation reaction.
Neutralization with Sodium: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, detergents, and other consumer products.
Mécanisme D'action
The mechanism of action of Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt involves its interaction with specific molecular targets. The bis(carboxymethyl)amino group can chelate metal ions, while the long-chain fatty acid derivative can interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine, N-(2-(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt: Lacks the bis(carboxymethyl) group.
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxooctyl)-, sodium salt: Contains a shorter fatty acid chain.
Uniqueness
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring metal ion chelation and lipid membrane interaction.
Propriétés
Numéro CAS |
206886-68-2 |
|---|---|
Formule moléculaire |
C20H33N2NaO7-2 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
sodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(dodecanoyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C20H36N2O7.Na/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27;/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+1/p-3 |
Clé InChI |
JGHAQLDWNGWLTP-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



